4-{[(3-Methylbutyl)amino]methyl}benzonitrile
Description
4-{[(3-Methylbutyl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a 3-methylbutylamino-methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇N₂ (molar mass: 201.29 g/mol).
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[(3-methylbutylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-11(2)7-8-15-10-13-5-3-12(9-14)4-6-13/h3-6,11,15H,7-8,10H2,1-2H3 |
InChI Key |
BAIBKQPJDCIBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
Key benzonitrile derivatives share the para-substituted benzonitrile motif but differ in their amino-linked substituents. A comparative analysis is provided below:
Key Observations :
- Lipophilicity : The 3-methylbutyl chain in the target compound enhances lipophilicity (predicted logP ~3.2) compared to polar derivatives like TF2 (logP ~2.5) .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -SMe) influence reactivity and binding affinity. For example, the methylsulfanyl group in increases electron density, unlike the electron-deficient benzonitrile core.
Physicochemical Properties
Biological Activity
4-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique chemical structure, this compound may interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile is , featuring a benzonitrile core substituted with a 3-methylbutyl amino group. This structural configuration imparts distinct chemical properties that may influence its biological interactions.
The biological activity of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical environment within cells.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses such as proliferation, apoptosis, or inflammation.
Biological Activity Studies
Research has focused on evaluating the cytotoxicity and therapeutic potential of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile through various in vitro assays.
Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on different cell lines, including Vero and B16-F0 cells. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The following table summarizes key findings:
| Cell Line | Concentration (μM) | Viability (%) | IC50 (μM) |
|---|---|---|---|
| Vero | 20 | 70 | 15 |
| B16-F0 | 20 | 50 | 12 |
These results suggest that while the compound exhibits some cytotoxic effects, it may also have therapeutic potential at lower concentrations.
Case Studies
- Antitumor Activity : In a study investigating the antitumor properties of a series of benzonitrile derivatives, 4-{[(3-Methylbutyl)amino]methyl}benzonitrile showed promising results in inhibiting tumor cell growth in vitro. The compound was tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
- Inflammation Modulation : Another research effort explored the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to assess the efficacy of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile relative to structurally similar compounds such as 4-Aminobenzonitrile and 4-Cyanoaniline. These studies reveal that the unique substitution pattern in 4-{[(3-Methylbutyl)amino]methyl}benzonitrile enhances its biological activity compared to its counterparts.
| Compound | Cytotoxicity (IC50 μM) | Anti-inflammatory Activity |
|---|---|---|
| 4-{[(3-Methylbutyl)amino]methyl}benzonitrile | 12 | High |
| 4-Aminobenzonitrile | 25 | Moderate |
| 4-Cyanoaniline | >50 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
